3-Bromo-1-methyl-1H-pyrrole-2,5-dione
Overview
Description
3-Bromo-1-methyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C5H4BrNO2 It is a derivative of maleimide, where the maleimide ring is substituted with a bromine atom at the 3-position and a methyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1-methyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common method involves the reaction of 3-bromo-2,5-furanedione with methylamine. The reaction is typically carried out in glacial acetic acid under reflux conditions for 16 hours. After the reaction mixture is cooled to ambient temperature, acetic anhydride is added to complete the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as arylboronic acids, through Suzuki–Miyaura coupling reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Oxidation Reactions:
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves the use of palladium catalysts and arylboronic acids in the presence of a base, such as potassium carbonate, under inert atmosphere conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), often in solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling with arylboronic acids can yield vicinal diphenyl-substituted maleimide products .
Scientific Research Applications
3-Bromo-1-methyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific biological pathways and receptors.
Material Science: It is utilized in the development of novel materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-pyrrole-2,5-dione involves its interaction with various molecular targets and pathways. The bromine atom and the maleimide ring play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1H-pyrrole-2,5-dione: Lacks the methyl group at the 1-position, which can affect its reactivity and applications.
1-Methyl-1H-pyrrole-2,5-dione: Lacks the bromine atom, resulting in different chemical properties and reactivity.
3,4-Dibromo-1-methyl-1H-pyrrole-2,5-dione:
Uniqueness
3-Bromo-1-methyl-1H-pyrrole-2,5-dione is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in synthetic and biological applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
3-bromo-1-methylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUQBRMYERTCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478280 | |
Record name | N-methyl bromomaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65060-93-7 | |
Record name | N-methyl bromomaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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